(1-Ethynylcyclopentyl)benzene
Overview
Description
(1-Ethynylcyclopentyl)benzene is an organic compound with the molecular formula C13H14. It consists of a benzene ring substituted with a cyclopentyl group that has an ethynyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethynylcyclopentyl)benzene typically involves the alkylation of benzene with a cyclopentyl derivative followed by the introduction of an ethynyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a cyclopentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting cyclopentylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: (1-Ethynylcyclopentyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (1-Ethylcyclopentyl)benzene.
Substitution: Formation of halogenated derivatives of this compound
Scientific Research Applications
(1-Ethynylcyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Ethynylcyclopentyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions are facilitated by the electronic properties of the substituents and the reaction conditions .
Comparison with Similar Compounds
Cyclopentylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Ethynylbenzene: Lacks the cyclopentyl group, affecting its steric and electronic properties.
Cyclopentylphenylacetylene: Similar structure but with different positioning of the ethynyl group.
Uniqueness: (1-Ethynylcyclopentyl)benzene is unique due to the presence of both a cyclopentyl and an ethynyl group attached to the benzene ring.
Biological Activity
(1-Ethynylcyclopentyl)benzene is an organic compound with notable structural features that lend it potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C12H12
- Molecular Weight : 156.23 g/mol
- IUPAC Name : 1-Ethynylcyclopentylbenzene
- CAS Number : 13217818
The compound features a benzene ring substituted with a cyclopentyl group and an ethynyl group, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily mediated through its interactions with various cellular targets, including receptors and enzymes. Its mechanism can be summarized as follows:
- Binding to Receptors : The ethynyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes and bind to specific receptors.
- Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes, altering metabolic pathways.
- Signal Transduction : The binding events can trigger downstream signaling cascades that affect cellular responses.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that it possesses inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Cytotoxicity : Preliminary cytotoxicity assays show that the compound can induce apoptosis in cancer cell lines, indicating possible applications in cancer therapy.
Case Studies
-
Case Study on Anticancer Properties :
A study investigated the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with observed apoptosis through caspase activation pathways. -
Case Study on Antimicrobial Efficacy :
Another study focused on the compound's antibacterial properties against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µM, showcasing its potential as a therapeutic agent against resistant bacterial strains.
Toxicological Profile
While this compound shows promise in various biological applications, its safety profile must be considered. Toxicological assessments reveal:
- Acute Toxicity : LD50 values in animal models suggest moderate toxicity levels, necessitating careful dosage management in therapeutic contexts.
- Chronic Effects : Long-term exposure studies are required to fully understand potential carcinogenic or mutagenic effects.
Properties
IUPAC Name |
(1-ethynylcyclopentyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h1,3-5,8-9H,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDJJZYKHFFSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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